
Dibutoxybis(methacrylato)titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutoxybis(methacrylato)titanium is a titanium-based organometallic compound with the chemical formula C16H28O6Ti . This compound is known for its applications in polymer chemistry, particularly as a crosslinking agent and additive to enhance the properties of polymer materials . It is also used in coatings, inks, and adhesives .
準備方法
Synthetic Routes and Reaction Conditions
Dibutoxybis(methacrylato)titanium can be synthesized through the reaction of titanium tetrachloride with methacrylic acid and butanol. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
TiCl4+2CH2=C(CH3)COOH+2C4H9OH→Ti(OCOC(CH3)=CH2)2(OC4H9)2+4HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reagents are mixed under controlled temperatures and pressures. The product is then purified through distillation or crystallization to obtain the desired purity .
化学反応の分析
Types of Reactions
Dibutoxybis(methacrylato)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Substitution: It can undergo substitution reactions where the butoxy or methacrylato groups are replaced by other ligands.
Polymerization: The methacrylato groups can participate in polymerization reactions, forming crosslinked polymer networks.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alcohols, amines, and other nucleophiles can be used.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperatures.
Major Products
Oxidation: Titanium dioxide (TiO2) and other titanium oxides.
Substitution: Various substituted titanium compounds.
Polymerization: Crosslinked polymer networks with enhanced mechanical properties.
科学的研究の応用
Dibutoxybis(methacrylato)titanium has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in the synthesis of advanced polymer materials.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Explored for its antimicrobial properties and potential use in medical implants.
Industry: Utilized in coatings, adhesives, and inks to improve their performance and durability
作用機序
The mechanism by which dibutoxybis(methacrylato)titanium exerts its effects involves the interaction of its titanium center with various molecular targets. In polymerization reactions, the methacrylato groups participate in free radical polymerization, leading to the formation of crosslinked networks. In biomedical applications, the titanium center can interact with biological molecules, potentially leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
Titanium dioxide (TiO2): Widely used in photocatalysis and as a pigment.
Titanium tetraisopropoxide (TTIP): Used in the synthesis of titanium-based materials and as a precursor for titanium dioxide.
Titanium(IV) butoxide: Used in the preparation of titanium dioxide and other titanium-based materials.
Uniqueness
Dibutoxybis(methacrylato)titanium is unique due to its dual functionality as both a crosslinking agent and a titanium source. This dual functionality allows it to enhance the mechanical properties of polymers while also providing the benefits of titanium-based compounds, such as antimicrobial properties and biocompatibility .
特性
CAS番号 |
18328-57-9 |
|---|---|
分子式 |
C16H32O6Ti |
分子量 |
368.29 g/mol |
IUPAC名 |
butan-1-ol;2-methylprop-2-enoic acid;titanium |
InChI |
InChI=1S/2C4H6O2.2C4H10O.Ti/c2*1-3(2)4(5)6;2*1-2-3-4-5;/h2*1H2,2H3,(H,5,6);2*5H,2-4H2,1H3; |
InChIキー |
VYUKAMFARATINH-UHFFFAOYSA-N |
正規SMILES |
CCCCO.CCCCO.CC(=C)C(=O)O.CC(=C)C(=O)O.[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B13813829.png)
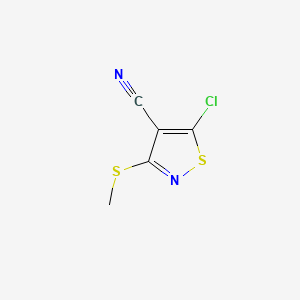
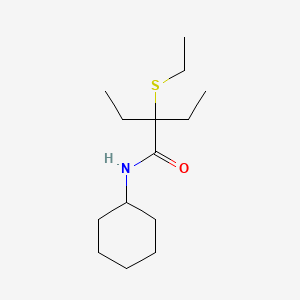


![[(2S,3S,4S,5R,6R)-2,3,4-triacetyl-3-acetyloxy-2-[(2R,3R,4R,5R,6S)-3,4-diacetyl-4-acetyloxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] acetate](/img/structure/B13813864.png)
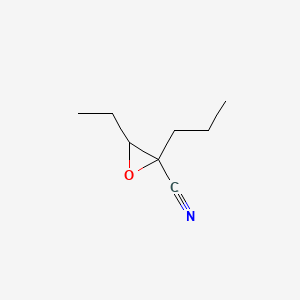
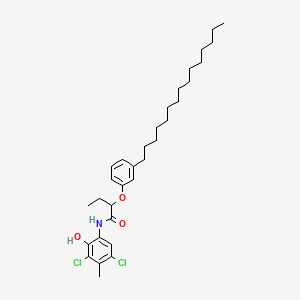
![N-[4-(1-Pyrrolidinyl)butyl]acetamide](/img/structure/B13813890.png)
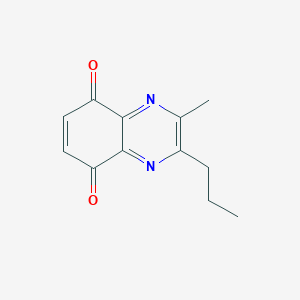
![(NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B13813906.png)
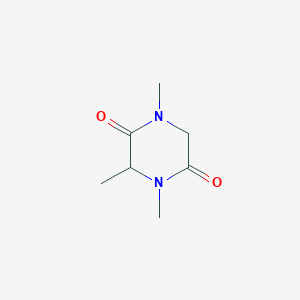
![8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13813917.png)
